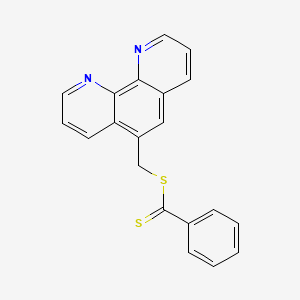
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is a complex organic compound that combines the structural features of 1,10-phenanthroline and benzenecarbodithioate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate typically involves the reaction of 1,10-phenanthroline with benzenecarbodithioic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of metal-based drugs or as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks or as a component in sensors and electronic devices.
作用機序
The mechanism of action of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate involves its ability to coordinate with metal ions through the nitrogen atoms of the 1,10-phenanthroline moiety and the sulfur atoms of the dithioate group. This coordination can lead to the formation of stable complexes that exhibit unique electronic, catalytic, or biological properties. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA or proteins in biological systems or catalyzing chemical reactions in industrial processes.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, used to form complexes with various metal ions.
Benzenecarbodithioate: A compound containing the dithioate group, used in the synthesis of other sulfur-containing organic compounds.
Uniqueness
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is unique due to its combination of the 1,10-phenanthroline and benzenecarbodithioate moieties, which allows it to exhibit properties of both compounds. This dual functionality makes it a versatile ligand for forming metal complexes with potentially enhanced stability and reactivity compared to its individual components.
特性
CAS番号 |
918503-12-5 |
|---|---|
分子式 |
C20H14N2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
1,10-phenanthrolin-5-ylmethyl benzenecarbodithioate |
InChI |
InChI=1S/C20H14N2S2/c23-20(14-6-2-1-3-7-14)24-13-16-12-15-8-4-10-21-18(15)19-17(16)9-5-11-22-19/h1-12H,13H2 |
InChIキー |
ZNQXBAFJJVWQJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=S)SCC2=C3C=CC=NC3=C4C(=C2)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


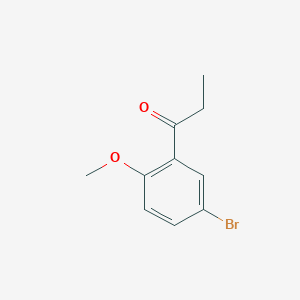
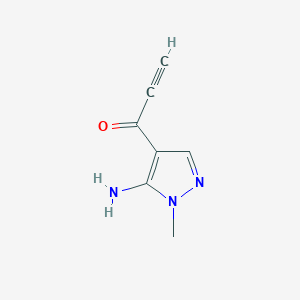
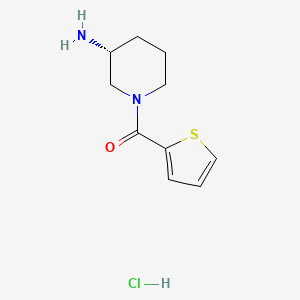
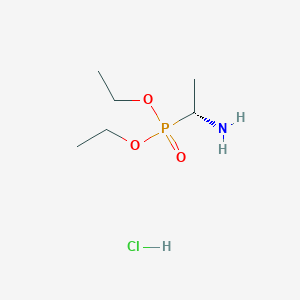
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
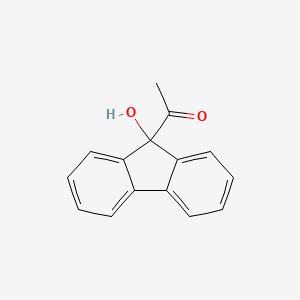
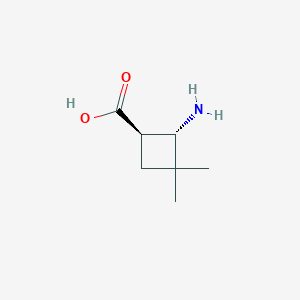
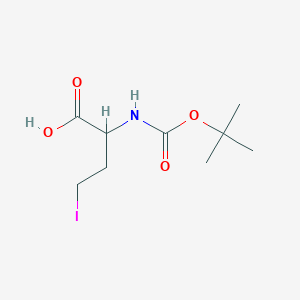
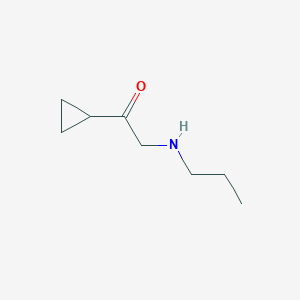
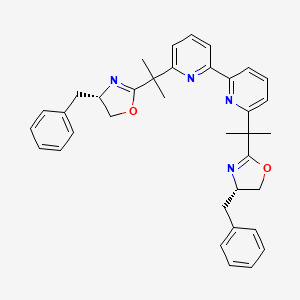

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
